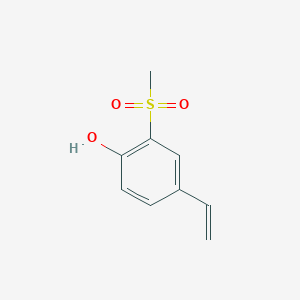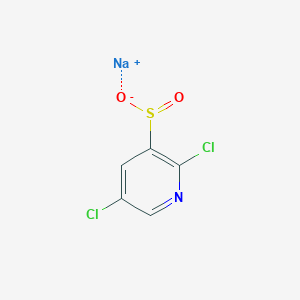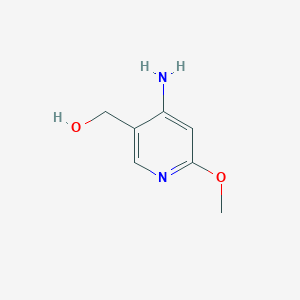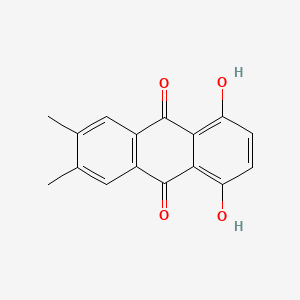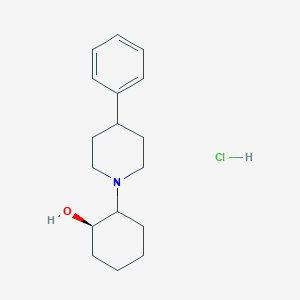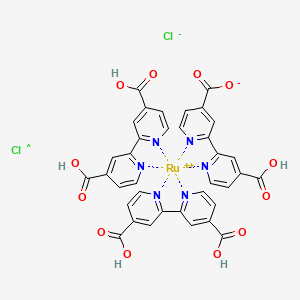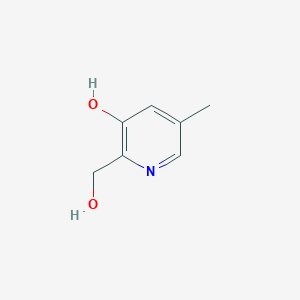
2-(Hydroxymethyl)-5-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-5-methylpyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a hydroxymethyl group at the second position, a methyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-5-methylpyridine with sodium hydroxide in the presence of water, which leads to the formation of the desired compound. Another approach involves the reduction of 2-formyl-5-methylpyridine using sodium borohydride, followed by oxidation with hydrogen peroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The hydroxyl group can be reduced to form a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-5-methylpyridin-3-ol
Reduction: 2-Methyl-5-methylpyridin-3-ol
Substitution: 2-(Halomethyl)-5-methylpyridin-3-ol
Scientific Research Applications
2-(Hydroxymethyl)-5-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-methylpyridin-3-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)pyridine: Lacks the methyl group at the fifth position.
5-Methylpyridin-3-ol: Lacks the hydroxymethyl group at the second position.
2-(Hydroxymethyl)-3-hydroxypyridine: Has a hydroxyl group at the third position but lacks the methyl group at the fifth position.
Uniqueness
2-(Hydroxymethyl)-5-methylpyridin-3-ol is unique due to the specific combination of functional groups on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-3,9-10H,4H2,1H3 |
InChI Key |
WJRJYEAAHHUUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
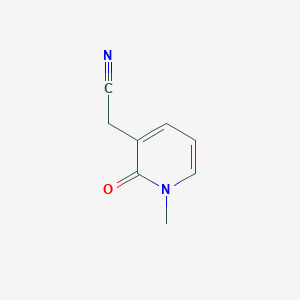

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)

